molecular formula C11H13ClFN B13567283 4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B13567283
M. Wt: 213.68 g/mol
InChI Key: OTEVEQNRHQONKY-UHFFFAOYSA-N
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Description

These compounds often serve as intermediates in pharmaceutical synthesis, such as in the production of paroxetine (an antidepressant) or as scaffolds for neuroactive agents .

Key structural features include:

  • A partially unsaturated pyridine ring (1,2,3,6-tetrahydropyridine).
  • A fluorophenyl substituent at the 4-position.
  • Hydrochloride salt form for enhanced solubility.

Properties

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

4-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride

InChI

InChI=1S/C11H12FN.ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-5,13H,6-8H2;1H

InChI Key

OTEVEQNRHQONKY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=CC=CC=C2F.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally involves the construction of the tetrahydropyridine ring with the 2-fluorophenyl substituent at the 4-position, followed by salt formation with hydrochloric acid to yield the hydrochloride salt. Key approaches include:

  • Condensation reactions involving fluorinated styrene derivatives or fluorobenzaldehydes with amines and formaldehyde under acidic conditions.
  • Cyclization steps to form the tetrahydropyridine ring.
  • Salt formation by treatment with hydrochloric acid to improve compound stability and solubility.

Detailed Synthetic Route from Fluoro-α-Methyl Styrene

A well-documented method involves the reaction of 4-fluoro-α-methyl styrene with benzylamine and formaldehyde in an acidic medium, typically hydrochloric acid, at elevated temperatures (50–100 °C, optimally ~80 °C) to form intermediates that can be converted to the desired tetrahydropyridine derivative.

  • Step 1: Reaction of 4-fluoro-α-methyl styrene with benzylamine forms a benzyl-substituted tetrahydropyridine intermediate.
  • Step 2: The intermediate is reacted with formaldehyde (often paraformaldehyde as a solid source) in acidic conditions to introduce a hydroxymethyl group at the 3-position.
  • Step 3: Subsequent removal of the benzyl protecting group (e.g., by hydrogenation) yields 4-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine.
  • Step 4: Treatment with hydrochloric acid affords the hydrochloride salt.

This method is supported by patent literature describing similar compounds and intermediates used in the manufacture of paroxetine and related molecules.

Alternative One-Pot Multi-Component Reactions

Recent advances include one-pot multi-component reactions involving 4-fluoroaniline, ethyl acetoacetate, and benzaldehyde derivatives catalyzed by surfactants like sodium lauryl sulfate at room temperature. Although these methods are more commonly applied to 4-(4-fluorophenyl) derivatives, they demonstrate the feasibility of synthesizing highly functionalized tetrahydropyridines under mild conditions.

Industrial-Scale Synthesis Considerations

Industrial preparation emphasizes:

  • Use of batch or continuous flow reactors for precise control of temperature, pressure, and reaction time.
  • Optimization of acidic medium composition (mineral acids like HCl or organic acids such as trifluoroacetic acid).
  • Purification by recrystallization or chromatographic techniques to ensure high purity.
  • Quality control through HPLC and chiral resolution to isolate desired stereoisomers due to the presence of cis/trans isomers in the tetrahydropyridine ring.

Reaction Conditions and Optimization Parameters

Parameter Typical Conditions Notes
Temperature 50–100 °C (often ~80 °C) Elevated temperature favors cyclization
Acidic Medium Hydrochloric acid, sulfuric acid, or trifluoroacetic acid Controls protonation and salt formation
Formaldehyde Source Paraformaldehyde or aqueous formaldehyde Added in portions to control reaction progress
Reaction Time Several hours (varies by scale and conditions) Monitored by TLC or HPLC
Catalysts p-Toluenesulfonic acid (for condensation) Promotes ring closure and condensation
Purification Recrystallization or chromatography To isolate pure hydrochloride salt

Structural and Stereochemical Considerations

  • The tetrahydropyridine ring can exist as cis or trans isomers; separation or epimerization may be required to obtain the desired stereochemistry.
  • Optical resolution using chiral acids such as (-)-dibenzoyltartaric acid can achieve high enantiomeric excess (>98%) when stereochemistry is critical.
  • The fluorine substituent at the 2-position influences the electronic properties and steric environment, affecting reactivity and biological activity.

Analytical and Purity Assessment

  • Purity is typically assessed by reverse-phase high-performance liquid chromatography (HPLC) using C18 columns and UV detection at 220 nm.
  • Impurity profiling includes monitoring neurotoxic related compounds such as 1-methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine, limited to trace levels (≤0.0001%) due to safety concerns.
  • Chiral HPLC or other stereochemical assays are used to verify enantiomeric purity.

Summary Table of Preparation Methods

Methodology Key Reactants Conditions Advantages References
Acid-mediated condensation and cyclization 4-fluoro-α-methyl styrene, benzylamine, formaldehyde, HCl 50–100 °C, acidic medium High yield, scalable, well-established
One-pot multi-component reaction 4-fluoroaniline, ethyl acetoacetate, benzaldehyde, SDS catalyst Room temperature, aqueous or methanol Mild conditions, efficient synthesis
Chiral resolution Racemic tetrahydropyridine intermediates Use of chiral acids like dibenzoyltartaric acid High enantiomeric purity

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tetrahydropyridine ring facilitates nucleophilic substitutions at the nitrogen or adjacent carbon atoms. For example:

  • Amine alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃) to form quaternary ammonium salts.

  • Ring-opening reactions : Treatment with strong acids (e.g., HCl) or bases (e.g., NaOH) can lead to ring cleavage, generating intermediates for further functionalization.

Key factors influencing these reactions include:

ParameterOptimal ConditionsYield Range
SolventDCM, DMF60–85%
Temperature25–60°C-
CatalystNone or mild bases-

Electrophilic Aromatic Substitution

The fluorophenyl group undergoes selective electrophilic substitution due to fluorine's ortho/para-directing effects:

  • Nitration : With HNO₃/H₂SO₄ at 0–5°C, forms nitro derivatives predominantly at the para position relative to fluorine.

  • Halogenation : Reacts with Cl₂ or Br₂ in FeCl₃-catalyzed reactions to produce dihalogenated analogs.

Substitution patterns are confirmed via ¹H/¹³C NMR and HPLC-MS analysis .

Oxidation and Redox Reactions

  • MAO-mediated oxidation : The compound serves as a substrate for monoamine oxidase (MAO) enzymes, undergoing oxidation to form pyridinium metabolites analogous to MPTP derivatives .

    • MAO-B selectively oxidizes the tetrahydropyridine ring to 1-methyl-4-(2-fluorophenyl)pyridinium (MPP⁺-like species) .

    • Inhibited by pargyline (MAO-B inhibitor) with IC₅₀ values comparable to MPTP .

  • Chemical oxidation : Reacts with KMnO₄ in acidic conditions to yield carboxylic acid derivatives.

Cyclization and Ring Functionalization

The compound participates in multi-component reactions for complex heterocycle synthesis:

  • Five-component reactions : With aldehydes, amines, and ketones under iodine catalysis (e.g., 5 mol% I₂ in MeOH at 55°C), forming poly-substituted tetrahydropyridines .

    • Yields: 70–92%

    • Key intermediates characterized via single-crystal XRD .

Acid-Base Reactions

As a hydrochloride salt, it undergoes proton transfer reactions:

  • Deprotonation : Treatment with NaOH releases the free base, 4-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine, which is volatile (b.p. ~264°C) .

  • Salt metathesis : Reacts with AgNO₃ to form silver chloride precipitates, confirming ionic character.

Stability Under Synthetic Conditions

ConditionStability Outcome
pH < 2Rapid decomposition
pH 5–7 (aqueous)Stable for 24h
UV light exposureGradual oxidation

Data derived from accelerated stability studies.

Comparative Reactivity with Structural Analogs

CompoundReactivity with HNO₃/H₂SO₄MAO-B Affinity
4-(2-Fluorophenyl)-THP·HClNitration at para-FHigh (Ki = 8 nM)
4-(4-Fluorophenyl)-THP·HCl Nitration at ortho-FModerate
MPTP N/AHigher (Ki = 2 nM)

Scientific Research Applications

4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical research. The compound can modulate various biochemical pathways, leading to changes in cellular activities and functions.

Comparison with Similar Compounds

Structural and Functional Differences

  • Fluorine Position : The 2-fluorophenyl vs. 4-fluorophenyl substitution (e.g., in and ) alters electronic and steric properties. The para-substitution (4-fluoro) in paroxetine analogs enhances serotonin reuptake inhibition, whereas ortho-substitution (2-fluoro) may influence receptor selectivity .
  • N-Methylation : Addition of a methyl group to the nitrogen (e.g., 1-methyl-4-(4-fluorophenyl)-...) improves metabolic stability by reducing oxidative deamination, a critical factor in CNS drug design .
  • Alkoxy Substituents : Ethoxy or isopropoxy groups () enhance lipophilicity, impacting blood-brain barrier penetration and solubility .

Biological Activity

4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C11H12ClFN
  • Molecular Weight : 227.71 g/mol
  • CAS Number : 43064-12-6

Research indicates that compounds similar to this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin. The presence of the fluorophenyl group enhances the lipophilicity and biological activity of the compound.

Neuroprotective Effects

Studies have shown that tetrahydropyridine derivatives can exhibit neuroprotective properties. For instance, they may help mitigate the effects of neurodegenerative diseases such as Parkinson's disease by influencing dopaminergic pathways. A study highlighted that certain tetrahydropyridine derivatives protect dopaminergic neurons from degeneration in experimental models of Parkinson's disease .

Antidepressant Potential

The compound's structural similarity to known antidepressants suggests it may possess mood-enhancing properties. Tetrahydropyridine derivatives have been associated with serotonin receptor modulation, which is crucial in treating depression .

Case Study: Dopaminergic Neuron Protection

A recent study demonstrated that a related compound showed significant neuroprotection in a mouse model of Parkinson's disease. The administration of tetrahydropyridine derivatives resulted in reduced loss of dopaminergic neurons and improved motor function in treated mice compared to controls .

StudyFindings
Neuroprotection in Parkinson's ModelReduced dopaminergic neuron loss; improved motor function
Antidepressant ActivityModulation of serotonin receptors; potential mood enhancement

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm structure and purity.

Q & A

Q. What are the recommended synthetic protocols for 4-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride, and how can purity be optimized?

Methodological Answer: A common approach involves condensation of 2-fluorophenylhydrazine hydrochloride with tert-butyl 4-oxopiperidine-1-carboxylate under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile). Post-reaction, the tert-butyl group is cleaved using HCl in dioxane to yield the hydrochloride salt. Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitor reaction progress using UPLC-MS (e.g., tR = 1.08–1.31 min, ESI<sup>+</sup> m/z calculated for C12H14FN2: 205.1; observed: 205.8) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR (DMSO-d6) resolve the tetrahydropyridine ring protons (δ 2.5–3.5 ppm) and fluorophenyl aromatic signals (δ 7.0–7.5 ppm).
  • X-ray Crystallography: Single-crystal diffraction (e.g., using Mo-Kα radiation) confirms spatial arrangement, as demonstrated for structurally analogous compounds like 4-(2,4-dichlorophenyl) derivatives .
  • UPLC-MS: Quantifies molecular ion peaks and detects impurities (e.g., by-products from incomplete ring closure) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store lyophilized powder at -20°C in airtight, light-protected containers under inert gas (e.g., argon). For short-term use (1–2 weeks), -4°C is acceptable. Solutions in DMSO or ethanol should be aliquoted to avoid freeze-thaw cycles. Decomposition risks include hydrolysis of the tetrahydropyridine ring in aqueous media; confirm stability via periodic HPLC analysis .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for fluorophenyl-substituted tetrahydropyridines?

Methodological Answer: Modifying the fluorophenyl substituent’s position (e.g., 2-fluoro vs. 2,4-difluoro) significantly impacts bioactivity. For example:

  • 2-Fluorophenyl analogs exhibit enhanced binding to CNS targets due to optimal lipophilicity and steric fit.
  • 4-Fluorophenyl derivatives show reduced potency, likely due to altered π-π stacking.
    Compare analogs using competitive binding assays (e.g., radioligand displacement) and computational docking (e.g., AutoDock Vina) to map interactions with target receptors .

Q. How can researchers address contradictions in reported biological activity data?

Methodological Answer: Discrepancies often arise from impurities (e.g., 6-chloro-8-methoxy by-products in synthesis) or solvent effects. To resolve:

  • Purity Validation: Use orthogonal methods (HPLC, HRMS) to confirm ≥98% purity.
  • Solvent Screening: Test activity in multiple solvents (e.g., PBS vs. DMSO) to identify artifactual inhibition.
  • By-product Analysis: Isolate and characterize side products via preparative TLC or HPLC .

Q. What strategies mitigate solvent-induced degradation during kinetic studies?

Methodological Answer:

  • Buffered Systems: Use phosphate buffer (pH 7.4) with 0.01% BSA to stabilize the compound in aqueous media.
  • Low-Temperature Assays: Conduct time-course experiments at 4°C to slow hydrolysis.
  • Protective Additives: Include 1 mM EDTA to chelate metal ions that catalyze degradation .

Q. How do crystallographic data inform the design of derivatives with improved metabolic stability?

Methodological Answer: X-ray structures (e.g., of 4-(2,4-dichlorophenyl) analogs) reveal key interactions:

  • The fluorophenyl group occupies a hydrophobic pocket, while the tetrahydropyridine nitrogen forms hydrogen bonds.
  • To enhance metabolic stability, introduce electron-withdrawing groups (e.g., -CF3) at the 3-position of the phenyl ring, reducing CYP450-mediated oxidation. Validate via microsomal stability assays (e.g., human liver microsomes + NADPH) .

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